D17, 6-keto Prostaglandin F1a

Descripción general

Descripción

D17, 6-keto Prostaglandin F1α (δ17-6-keto PGF1α; CAS 68324-95-8) is a deuterated or isotopically labeled analog of 6-keto prostaglandin F1α (6-keto PGF1α), a stable metabolite of prostacyclin (PGI2). Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation, synthesized from arachidonic acid via cyclooxygenase (COX) enzymes. Due to its instability, prostacyclin rapidly hydrolyzes into 6-keto PGF1α under physiological conditions, making the latter a reliable surrogate marker for PGI2 levels in clinical and research settings . D17, 6-keto PGF1α is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to enhance the precision of quantifying endogenous 6-keto PGF1α and its metabolites in biological samples .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of D17, 6-keto Prostaglandin F1a typically involves the cyclooxygenase pathway, where eicosapentaenoic acid is converted into prostaglandin intermediates. The key steps include:

Oxidation: of eicosapentaenoic acid to form prostaglandin G3.

Reduction: of prostaglandin G3 to prostaglandin H3.

Non-enzymatic hydrolysis: of prostacyclin to form this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using bioreactors that facilitate the enzymatic conversion of eicosapentaenoic acid. The process is optimized for high yield and purity, often involving purification steps such as chromatography and crystallization .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form various oxidized metabolites.

Reduction: It can be reduced to form more stable derivatives.

Substitution: The hydroxyl groups in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidized metabolites: Various oxidized forms of the compound.

Reduced derivatives: More stable forms of the compound with reduced functional groups.

Substituted products: Compounds with different functional groups replacing the hydroxyl groups.

Aplicaciones Científicas De Investigación

Key Properties

- Chemical Structure : D17, 6-keto Prostaglandin F1a is derived from eicosapentaenoic acid and exhibits properties that influence vascular tone and platelet function.

- Stability : It is a relatively stable compound compared to other prostaglandins, making it suitable for clinical and laboratory applications.

Cardiovascular Research

This compound has been extensively studied for its cardiovascular effects:

- Vasodilation : It acts as a vasodilator, which can be beneficial in conditions like pulmonary hypertension. Studies have shown that elevated levels of this compound correlate with improved vascular function in patients with pulmonary hypertension .

- Platelet Aggregation : The compound inhibits platelet aggregation, reducing the risk of thrombosis. Its levels are often measured in studies examining the effects of various dietary fats on cardiovascular health .

Cancer Research

The role of this compound in oncology is notable:

- Biomarker for Gynecological Cancers : Increased urinary excretion of this compound has been observed in patients with ovarian cancer, suggesting its potential as a biomarker for disease progression .

- Influence on Tumor Microenvironment : Research indicates that this compound may influence the inflammatory microenvironment of tumors, affecting tumor growth and metastasis .

Metabolic Studies

Research has demonstrated the involvement of this compound in metabolic processes:

- Eicosanoid Production : Lipid metabolism studies have shown that nonesterified fatty acids can stimulate the production of this compound in vascular smooth muscle cells. This process may enhance vascular reactivity in insulin-resistant individuals .

- Effects on Cholesterol Levels : Elevated levels of this metabolite have been correlated with higher high-density lipoprotein cholesterol levels in plasma, indicating its potential role in lipid metabolism .

Case Study 1: Pulmonary Hypertension

A study highlighted the therapeutic potential of this compound in treating pulmonary hypertension. Patients receiving treatment showed significant improvements in hemodynamic parameters correlating with elevated plasma levels of the compound.

Case Study 2: Ovarian Cancer

In another study involving patients with ovarian cancer, researchers found that urinary levels of this compound were significantly higher compared to healthy controls. This finding suggests its utility as a non-invasive biomarker for monitoring disease status.

Table 1: Physiological Effects of this compound

Table 2: Clinical Applications

Mecanismo De Acción

D17, 6-keto Prostaglandin F1a exerts its effects by interacting with specific prostaglandin receptors on the surface of cells. It primarily targets the prostacyclin receptor, leading to the activation of intracellular signaling pathways that result in vasodilation and inhibition of platelet aggregation. The compound also modulates the production of other inflammatory mediators, contributing to its anti-inflammatory effects .

Comparación Con Compuestos Similares

Comparison with Similar Prostaglandins and Metabolites

Table 1: Structural and Functional Comparison of 6-Keto PGF1α and Related Compounds

Key Findings:

- Metabolic Stability : Unlike prostacyclin, 6-keto PGF1α is chemically stable, enabling its use as a biomarker. Its deuterated form (D17) improves analytical accuracy in complex matrices like plasma .

- Diagnostic Utility: While elevated 6-keto PGF1α levels are observed in renal cell carcinoma (RCC), its diagnostic performance (AUC <0.80) is inferior to other biomarkers . In contrast, it is more reliable in vascular studies, such as endothelial dysfunction in preeclampsia .

- Pharmacological Modulation : Indomethacin significantly reduces 6-keto PGF1α and PGE2 in ductus arteriosus closure, whereas paracetamol shows a weaker effect .

- Analytical Challenges: Cross-reactivity in immunoassays and low endogenous concentrations necessitate sensitive LC-MS/MS methods for precise quantification .

Comparative Pharmacokinetics and Pathways

- Prostacyclin Metabolites: 6-keto PGF1α is further metabolized into 2,3-dinor-6-keto PGF1α and 6,15-diketo-13,14-dihydro PGF1α, which are excreted in urine. These metabolites are critical for mapping PGI2 turnover in cardiovascular diseases .

- Enzyme Interactions : COX-2 overexpression in RCC correlates with elevated 6-keto PGF1α, linking prostaglandin pathways to tumor angiogenesis and metastasis .

Actividad Biológica

D17, 6-keto Prostaglandin F1a (6-keto-PGF1α) is a stable metabolite of prostacyclin (PGI2), a crucial eicosanoid involved in various physiological processes. This compound exhibits significant biological activities, particularly in vascular biology and immunology. Its roles include vasodilation, inhibition of platelet aggregation, and potential implications in various pathological conditions such as septic shock and diabetes.

6-keto-PGF1α is derived from the enzymatic conversion of prostaglandin endoperoxides in human vascular tissues. It is characterized by its stability in plasma and is often measured as a marker for prostacyclin activity.

Molecular Formula: C20H32O5

Molecular Weight: 336.47 g/mol

Vasodilation and Platelet Aggregation Inhibition

6-keto-PGF1α is recognized for its potent vasodilatory effects. It acts on vascular smooth muscle cells to induce relaxation, thereby lowering blood pressure and improving blood flow. Additionally, it inhibits platelet aggregation, which is crucial for preventing thrombosis.

- Mechanism of Action: The compound activates adenylate cyclase via the prostacyclin receptor (IP receptor), leading to increased cyclic AMP (cAMP) levels within cells, resulting in smooth muscle relaxation and inhibition of platelet activation.

Clinical Relevance

Research indicates that elevated levels of 6-keto-PGF1α are associated with several clinical conditions:

- Septic Shock: A study reported median plasma levels of 6-keto-PGF1α significantly higher in non-survivors compared to survivors, suggesting its potential role as a biomarker for disease severity in septic patients .

- Diabetes: In diabetic patients, serum was shown to stimulate lower levels of prostacyclin production from endothelial cells compared to non-diabetic controls, indicating a possible link between diabetes and impaired vascular function .

- Pulmonary Hypertension: The sodium salt form of 6-keto-PGF1α has been utilized therapeutically to manage primary pulmonary hypertension due to its vasodilatory properties .

Table: Summary of Key Studies on 6-keto-PGF1α

Case Study: Septic Shock and 6-keto-PGF1α Levels

In a cohort study involving patients with septic shock, researchers measured plasma concentrations of 6-keto-PGF1α. The results indicated that higher levels were correlated with poorer outcomes. This suggests that monitoring 6-keto-PGF1α could provide insights into the severity of septic shock and guide therapeutic interventions.

Case Study: Diabetes and Endothelial Function

A study examined the effects of diabetic serum on endothelial cell function regarding prostacyclin production. Results showed that diabetic conditions significantly impaired the ability of endothelial cells to produce prostacyclin, highlighting the importance of 6-keto-PGF1α in vascular health among diabetic patients.

Q & A

Basic Research Questions

Q. What validated methods are used to quantify 6-keto prostaglandin F1α in biological samples, and what are their limitations?

- Methodological Answer :

- ELISA : Commercial kits (e.g., Cayman Chemical, Abcam) are widely used for rapid quantification. These assays typically involve competitive binding with acetylcholinesterase-linked antibodies, requiring duplicate measurements to minimize variability . Cross-reactivity with structurally similar prostaglandins (e.g., 15-keto PGF2α) may occur, necessitating validation with alternative methods .

- LC-MS/MS : Provides higher specificity and sensitivity (detection limits ~2–3 pg/mL) by using deuterated internal standards (e.g., 6-keto PGF1α-D4) and solid-phase extraction (SPE) for sample purification. Chromatographic separation on C18 columns with mobile phases like acetonitrile/ammonium formate is critical to resolve co-eluting metabolites .

- Limitations : ELISA may lack precision at ultra-low concentrations, while LC-MS/MS requires specialized instrumentation and expertise in method validation .

Q. Why is 6-keto prostaglandin F1α considered a surrogate biomarker for prostacyclin (PGI2) in clinical studies?

- Methodological Answer : Prostacyclin (PGI2) is unstable in vivo (half-life <5 minutes) and rapidly hydrolyzes non-enzymatically into 6-keto PGF1α under physiological conditions. Measuring 6-keto PGF1α in plasma or urine provides a stable, indirect readout of PGI2 activity, particularly in vascular endothelial studies (e.g., preeclampsia, thrombosis) . For example, in endothelial cell cultures, 6-keto PGF1α levels are normalized to total protein (pg/mg protein) to account for cellular yield .

Advanced Research Questions

Q. How should experimental designs address the simultaneous quantification of 6-keto prostaglandin F1α and its metabolites (e.g., 2,3-dinor-6-keto PGF1α) in pharmacokinetic studies?

- Methodological Answer :

- Sample Preparation : Use SPE with mixed-mode sorbents (e.g., Oasis HLB) to enrich analytes from plasma. Acidification (pH 3–4) improves recovery of acidic prostaglandins .

- Chromatography : Employ column-switching HPLC with a trapping column (e.g., C8) to separate 6-keto PGF1α from its metabolites. Gradient elution (e.g., 10–90% acetonitrile in 25 minutes) reduces matrix interference .

- Validation : Include deuterated analogs (e.g., 6-keto PGF1α-D4) as internal standards to correct for ion suppression/enhancement. Validate linearity (1–500 pg/mL), intra-day precision (<15% CV), and recovery (>80%) per FDA guidelines .

Q. How can researchers resolve discrepancies between immunoassay and mass spectrometry data for 6-keto prostaglandin F1α in clinical trials?

- Methodological Answer :

- Cross-Reactivity Testing : Validate ELISA kits against LC-MS/MS using spiked samples. For instance, 6-keto PGF1α antibodies may cross-react with 6,15-diketo-13,14-dihydro PGF1α, leading to overestimation .

- Parallel Analysis : Run split samples with both methods. A study comparing RIA and LC-MS/MS found immunoassays overestimated plasma levels by 20–30% due to matrix effects .

- Statistical Harmonization : Apply Bland-Altman plots to assess bias and establish correction factors for immunoassay data .

Q. What are the best practices for stabilizing 6-keto prostaglandin F1α in biological samples to prevent degradation?

- Methodological Answer :

- Collection : Immediately acidify samples (pH 4–5) with acetic acid to inhibit enzymatic degradation. Use EDTA/indomethacin to block cyclooxygenase activity .

- Storage : Freeze plasma/urine at −80°C in aliquots; avoid freeze-thaw cycles. For cell culture supernatants, add protease inhibitors (e.g., aprotinin) .

- Solubility : Prepare stock solutions in ethanol/DMSO (50 mg/mL) and dilute in PBS (pH 7.4) immediately before use. Avoid aqueous storage >24 hours .

Q. How can researchers investigate the role of 6-keto prostaglandin F1α in endothelial dysfunction using in vitro models?

- Methodological Answer :

- Cell Models : Use human umbilical vein endothelial cells (HUVECs) treated with pro-inflammatory cytokines (e.g., TNF-α) or high glucose to mimic diabetic conditions. Measure 6-keto PGF1α release via ELISA post-arachidonic acid stimulation (20 μM, 20 minutes) .

- Pharmacological Modulation : Inhibit COX-2 with NS-398 or upregulate PGI2 synthase with beraprost to correlate 6-keto PGF1α levels with vasodilation (e.g., wire myography) .

- Data Normalization : Express 6-keto PGF1α as pg/mg protein (measured via Bradford assay) to control for cell density variations .

Propiedades

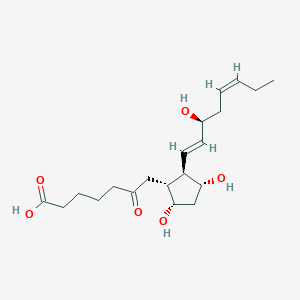

IUPAC Name |

7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]cyclopentyl]-6-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h3-4,10-11,14,16-19,21,23-24H,2,5-9,12-13H2,1H3,(H,25,26)/b4-3-,11-10+/t14-,16+,17+,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKNJQYMAGMXTR-CAPHXMBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC1C(CC(C1CC(=O)CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CC(=O)CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701348010 | |

| Record name | delta(17)-6-Ketoprostaglandin F1alpha | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701348010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68324-95-8 | |

| Record name | delta(17)-6-Ketoprostaglandin F1alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068324958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta(17)-6-Ketoprostaglandin F1alpha | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701348010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.